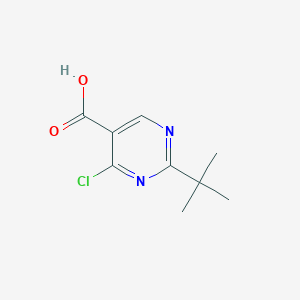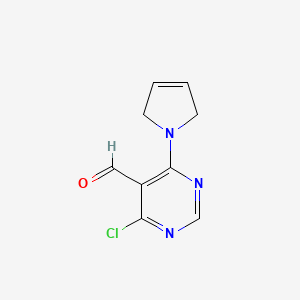
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde: is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Substitution on the Pyrimidine Ring: The chloro group is introduced to the pyrimidine ring through a nucleophilic substitution reaction, often using phosphorus oxychloride (POCl3) as the chlorinating agent.
Aldehyde Introduction: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrimidine derivative with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用機序
The mechanism of action of 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Materials Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport, enhancing the performance of electronic devices.
類似化合物との比較
Similar Compounds
4-Chloro-6-(1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde: Similar structure but lacks the dihydro moiety in the pyrrole ring.
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
- The presence of both a chloro group and a pyrrole moiety on the pyrimidine ring makes 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde unique. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields.
特性
分子式 |
C9H8ClN3O |
|---|---|
分子量 |
209.63 g/mol |
IUPAC名 |
4-chloro-6-(2,5-dihydropyrrol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H8ClN3O/c10-8-7(5-14)9(12-6-11-8)13-3-1-2-4-13/h1-2,5-6H,3-4H2 |
InChIキー |
LOMKIZBAMGDXBC-UHFFFAOYSA-N |
正規SMILES |
C1C=CCN1C2=C(C(=NC=N2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13187439.png)
![4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13187440.png)
![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)
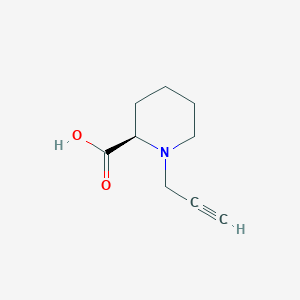
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine](/img/structure/B13187463.png)
![Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13187470.png)

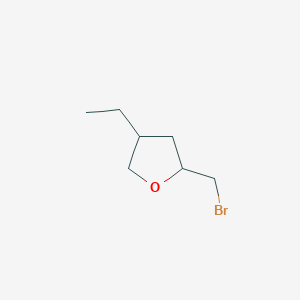
![Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187492.png)
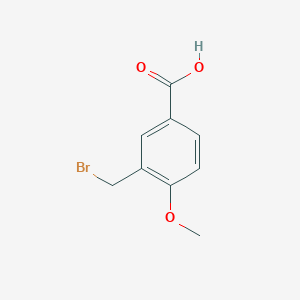
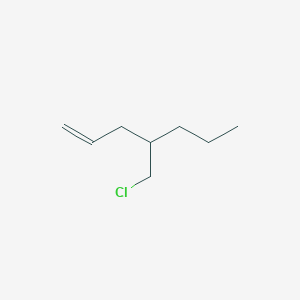
![[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13187501.png)

